molecular formula C18H18N4O2 B2697012 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide CAS No. 2034509-31-2

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide

Cat. No.: B2697012
CAS No.: 2034509-31-2
M. Wt: 322.368
InChI Key: ROAFHNUCWSTMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide is a synthetic carboxamide derivative featuring a 1,2,4-oxadiazole core linked to a cyclopropane ring and a 1-methylpyrrole substituent.

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-22-11-5-8-14(22)16-20-15(24-21-16)12-19-17(23)18(9-10-18)13-6-3-2-4-7-13/h2-8,11H,9-10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAFHNUCWSTMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide typically begins with the preparation of key intermediates. The synthesis can involve multi-step reactions including cyclopropanation, followed by functional group transformations and coupling reactions to introduce the pyrrole and oxadiazole units.

Common synthetic routes:

  • Cyclopropanation: Formation of the cyclopropane carboxamide core from corresponding olefin through a cyclopropanation reaction.

  • Pyrrole Introduction: Synthesis of the 1-methylpyrrole unit, which is subsequently coupled with the cyclopropane core.

  • Oxadiazole Formation: Construction of the 1,2,4-oxadiazole ring via cyclization reactions involving nitrile oxides and amides.

Industrial Production Methods

Industrial-scale production of this compound may involve optimization of reaction conditions for scalability, including the use of efficient catalysts, solvents, and reaction temperatures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

  • Reduction: Reduction of certain functional groups, such as nitro to amine or oxadiazole to oxadiazoline.

  • Substitution: Electrophilic and nucleophilic substitution reactions on the pyrrole or phenyl ring.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

  • Reduction: Hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

  • Substitution: Halogenation with N-bromosuccinimide or Friedel-Crafts reactions using aluminum chloride.

Major Products Formed

The major products from these reactions depend on the reaction conditions and reagents used, but could include hydroxylated, aminated, or halogenated derivatives.

Scientific Research Applications

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide has diverse applications in several fields:

  • Chemistry: Used as a building block for the synthesis of complex molecules, catalysts, and ligands in coordination chemistry.

  • Biology: Investigated for its potential bioactivity, including antimicrobial, antiviral, and anti-inflammatory properties.

  • Medicine: Explored as a potential pharmacological agent, particularly for its ability to interact with specific molecular targets and pathways.

  • Industry: Potential use in the development of novel materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The cyclopropane carboxamide core and its substituents can modulate these interactions, influencing pathways involved in biological processes. Specific pathways and targets may include inhibition of enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Based Carboxamide Derivatives ()

Compounds 3a–3e from share a pyrazole-carboxamide scaffold but differ in substituents. Key comparisons include:

Compound ID Substituents (R1, R2) Yield (%) Melting Point (°C) Molecular Formula Key Spectral Data (¹H-NMR δ, ppm)
3a R1 = Ph; R2 = Ph 68 133–135 C21H15ClN6O 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)
3b R1 = 4-Cl-Ph; R2 = Ph 68 171–172 C21H14Cl2N6O 8.12 (s, 1H), 7.55–7.43 (m, 9H), 2.65 (s, 3H)
3c R1 = Ph; R2 = 4-Me-Ph 62 123–125 C22H17ClN6O 8.12 (s, 1H), 7.63–7.41 (m, 9H), 2.42 (s, 3H)
3d R1 = Ph; R2 = 4-F-Ph 71 181–183 C21H14ClFN6O 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H)
3e R1 = 4-Cl-Ph; R2 = Ph 66 172–174 C21H14Cl2N6O 8.12 (s, 1H), 7.61–7.43 (m, 9H), 2.65 (s, 3H)

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in 3b , 3e ) increase melting points (171–174°C) compared to electron-donating groups (e.g., Me in 3c , 123–125°C).
  • Synthetic Efficiency: Fluorine substitution (3d ) correlates with the highest yield (71%), suggesting enhanced reactivity or solubility during coupling.
  • Spectral Consistency: All compounds show a singlet at δ 8.12 ppm for the pyrazole proton, confirming structural integrity .

Thiazole-Based Carboxamide ()

Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) shares the cyclopropane-carboxamide moiety but incorporates a thiazole ring and benzo[d][1,3]dioxole.

Parameter Compound 74 Target Compound
Core Heterocycle Thiazole 1,2,4-Oxadiazole
Substituents 4-Methoxyphenyl, pyrrolidinyl 1-Methylpyrrole, phenyl
Yield 20% Not reported
Key Features Extended π-system (benzodioxole) Compact oxadiazole-pyrrole core

Comparison Insights:

  • The thiazole in 74 may enhance π-π stacking interactions, whereas the oxadiazole in the target compound could improve metabolic stability due to reduced enzymatic recognition.
  • The lower yield of 74 (20%) suggests synthetic challenges in multi-heterocyclic systems compared to pyrazole derivatives .

Spectroscopic Profiling

  • ¹H-NMR: Pyrazole analogs show consistent aromatic proton signals (δ 7.2–8.1 ppm) and methyl group singlets (δ 2.4–2.6 ppm). The target compound’s 1-methylpyrrole moiety would likely exhibit distinct pyrrolic protons (δ 6.5–7.0 ppm).
  • Mass Spectrometry: All analogs display [M+H]+ peaks (e.g., 403.1 for 3a ), validating molecular weights .

Research Findings and Trends

Substituent Diversity: Halogenation (Cl, F) and aryl modifications significantly alter melting points and yields, guiding solubility optimization.

Synthetic Scalability: EDCI/HOBt-mediated couplings are robust for carboxamides but may require optimization for sterically hindered intermediates.

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrrole ring, an oxadiazole moiety, and a cyclopropanecarboxamide group. Its molecular formula is C15H17N5OC_{15}H_{17}N_{5}O with a molecular weight of approximately 285.33 g/mol. The presence of these functional groups suggests a variety of interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The oxadiazole ring is known for its role in bioactivity, particularly in modulating enzyme activity and receptor interactions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : Its structure allows for potential binding to various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds containing pyrrole and oxadiazole moieties exhibit significant biological activities, including:

Anticancer Activity

Studies have shown that derivatives of oxadiazoles and pyrroles can exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Antiproliferative Effects : Compounds similar to this compound have been shown to inhibit the growth of human cancer cells in vitro.

Antimicrobial Activity

The compound may also possess antimicrobial properties due to its structural components that are known to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyCompoundBiological ActivityFindings
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amineAntiproliferativeExhibited significant activity against human cancer cell lines.
3-(1-Methylpyrrol-2-yl)pyridineAntimicrobialShowed promising results against bacterial strains.
2-Oxoindolin derivativesCSF-1R InhibitionDemonstrated potent inhibitory activity with IC50 values in the low nM range.

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsYield RangePurity (HPLC)
Oxadiazole FormationAmidoxime + RCOCl, K₂CO₃, DMF, 80°C, 12 hrs60–75%>95%
Cyclopropane CouplingEDCI/HOBt, DIPEA, DMF, rt, 6 hrs70–85%>98%

Q. Table 2: Structural Refinement Metrics

SoftwareResolution (Å)R-factor (%)Key Feature Resolved
SHELXL 0.893.8Cyclopropane bond distortion
OLEX2 1.124.5Oxadiazole/pyrrole orientation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.